3-(dimethylamino)-N-(pyridin-4-yl)benzamide
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Overview
Description
3-(dimethylamino)-N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide core with a dimethylamino group and a pyridinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(pyridin-4-yl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with pyridin-4-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-(dimethylamino)-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the pyridinyl group can facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-(pyridin-3-yl)benzamide
- 3-(dimethylamino)-N-(pyridin-2-yl)benzamide
- 3-(methylamino)-N-(pyridin-4-yl)benzamide
Uniqueness
3-(dimethylamino)-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and membrane permeability, making it a valuable compound in drug design and material science.
Properties
IUPAC Name |
3-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-4-11(10-13)14(18)16-12-6-8-15-9-7-12/h3-10H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDBIOKVBXXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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